

## Nemiralisib Succinate: A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Nemiralisib Succinate |           |
| Cat. No.:            | B15580044             | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Nemiralisib succinate (formerly GSK2269557) is a potent and highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3K $\delta$ ) enzyme. Developed by GlaxoSmithKline, it was investigated as a potential inhaled anti-inflammatory therapy for respiratory diseases, primarily Chronic Obstructive Pulmonary Disease (COPD) and asthma, as well as for the rare immunodeficiency, Activated PI3K Delta Syndrome (APDS). The rationale for its development was based on the critical role of PI3K $\delta$  in the activation and recruitment of leukocytes, which are key drivers of inflammation in these conditions.

This technical guide provides a comprehensive overview of the discovery and development history of **nemiralisib succinate**. It details the mechanism of action, preclinical pharmacology, and clinical trial outcomes. Quantitative data from key studies are presented in structured tables for clarity, and detailed experimental protocols for pivotal preclinical and clinical studies are outlined. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the compound's biological context and evaluation process. While showing some early promise in preclinical and early-phase studies, nemiralisib ultimately did not demonstrate sufficient efficacy in later-stage clinical trials for COPD and APDS, leading to the discontinuation of its development for these indications. This document serves as a detailed scientific record of its journey.



# Introduction: The Rationale for PI3K $\delta$ Inhibition in Inflammatory Diseases

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a crucial role in intracellular signaling pathways, regulating cell proliferation, survival, and migration. The class I PI3Ks are further divided into isoforms  $\alpha$ ,  $\beta$ ,  $\gamma$ , and  $\delta$ . While PI3K $\alpha$  and  $\beta$  are ubiquitously expressed, the expression of PI3K $\gamma$  and  $\delta$  is predominantly restricted to leukocytes (immune cells).

The PI3K $\delta$  isoform is critically involved in the function of various immune cells, including B cells, T cells, neutrophils, and mast cells. Its activation is a key step in the signaling cascade following the engagement of various cell surface receptors, such as B-cell receptors, T-cell receptors, and cytokine receptors. This activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits and activates downstream effectors like Akt, leading to cellular responses such as proliferation, differentiation, and cytokine release.

In inflammatory airway diseases like COPD and asthma, the chronic influx and activation of leukocytes in the lungs are central to the pathophysiology. Upregulation of the PI3K $\delta$  pathway has been observed in neutrophils from COPD patients.[1] This provided a strong rationale for the development of selective PI3K $\delta$  inhibitors as a targeted anti-inflammatory therapy. The hypothesis was that by selectively inhibiting PI3K $\delta$ , it would be possible to dampen the inflammatory response in the airways with a lower risk of the side effects associated with broader immunosuppression.

# Discovery and Preclinical Development of Nemiralisib (GSK2269557)

Nemiralisib, also known as GSK2269557, was developed by GlaxoSmithKline as a potent and highly selective inhibitor of PI3K $\delta$ .[2] It was designed for inhaled delivery to target the lungs directly, thereby maximizing local efficacy and minimizing systemic exposure.

### **Mechanism of Action**

Nemiralisib is an ATP-competitive inhibitor of the PI3K $\delta$  enzyme. By binding to the ATP-binding pocket of the p110 $\delta$  catalytic subunit, it prevents the phosphorylation of phosphatidylinositol







(4,5)-bisphosphate (PIP2) to PIP3. This blockade of PIP3 production inhibits the downstream signaling cascade, including the activation of Akt, thereby suppressing the activation, proliferation, and inflammatory functions of various leukocyte populations.





Click to download full resolution via product page



### In Vitro Pharmacology

Nemiralisib demonstrated high potency and selectivity for PI3K $\delta$  in various in vitro assays.

| Parameter            | Value                     | Assay Type      |
|----------------------|---------------------------|-----------------|
| pKi (PI3Kδ)          | 9.9                       | Cell-free assay |
| pIC50 (PI3Kα)        | 5.3                       | Cell-free assay |
| pIC50 (PI3Kβ)        | 5.8                       | Cell-free assay |
| pIC50 (PI3Ky)        | 5.2                       | Cell-free assay |
| Selectivity          | >1000-fold vs PI3Kα, β, γ | Cell-free assay |
| pIC50 (IFNy release) | 9.7                       | PBMC assay      |

Table 1: In Vitro Potency and Selectivity of Nemiralisib

- PI3K Enzyme Assays (Cell-free): The inhibitory activity of nemiralisib against the different
  PI3K isoforms was likely determined using a biochemical assay, such as a time-resolved
  fluorescence resonance energy transfer (TR-FRET) or a radiometric assay. These assays
  typically involve incubating the recombinant PI3K enzyme with its substrate (PIP2) and ATP
  in the presence of varying concentrations of the inhibitor. The amount of product (PIP3)
  formed is then quantified to determine the IC50 value.
- Peripheral Blood Mononuclear Cell (PBMC) Assay: To assess the functional activity of nemiralisib in a cellular context, human PBMCs were likely stimulated with a mitogen (e.g., phytohaemagglutinin) or a specific antigen in the presence of the compound. The supernatant would then be collected, and the concentration of cytokines, such as interferongamma (IFNy), would be measured using an enzyme-linked immunosorbent assay (ELISA). The pIC50 value represents the concentration of nemiralisib required to inhibit 50% of the IFNy release.

### **In Vivo Pharmacology**

The efficacy of nemiralisib was evaluated in a disease-relevant animal model of allergic airway inflammation.

### Foundational & Exploratory

Check Availability & Pricing

| Model                                                      | Species          | Key Findings                                                                                                                                                                                 |
|------------------------------------------------------------|------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Ovalbumin (OVA)-induced acute allergic airway inflammation | Brown Norway Rat | - ED50 of 67 μg/kg for protection against eosinophil recruitment Dose-dependent reduction in the recruitment of all leukocyte subpopulations Dose-dependent reduction of IL-13 in the lungs. |

Table 2: In Vivo Efficacy of Nemiralisib in a Preclinical Model

The Brown Norway rat is a commonly used model for allergic asthma due to its robust Th2-mediated immune response to allergens. A typical experimental workflow is as follows:





Click to download full resolution via product page

- Sensitization: Rats are sensitized to ovalbumin (OVA), typically through intraperitoneal injections of OVA mixed with an adjuvant like aluminum hydroxide (alum) on multiple days (e.g., day 0 and day 7).
- Challenge: After a period to allow for the development of an immune response (e.g., on day 21), the rats are challenged with an aerosolized solution of OVA to induce an allergic inflammatory response in the lungs.



- Treatment: Nemiralisib or a vehicle control is administered, usually via inhalation, at a specified time before the OVA challenge.
- Endpoint Analysis: At a predetermined time after the challenge (e.g., 24 or 48 hours), the rats are euthanized. Bronchoalveolar lavage (BAL) is performed to collect fluid and cells from the lungs. The BAL fluid is then analyzed for the number and type of inflammatory cells (e.g., eosinophils, neutrophils) and the levels of inflammatory mediators (e.g., cytokines like IL-13).

### **Clinical Development**

Nemiralisib progressed into clinical trials for several indications, including COPD, asthma, and APDS.

#### **Pharmacokinetics in Humans**

Studies in healthy volunteers and patients showed that inhaled nemiralisib is rapidly absorbed into the plasma.

| Parameter                                   | Value     | Population                |
|---------------------------------------------|-----------|---------------------------|
| Time to Maximum Plasma Concentration (Tmax) | ~2 hours  | COPD Patients             |
| Plasma Accumulation (Day 7 vs Day 1)        | ~2-3 fold | COPD Patients             |
| Terminal Elimination Half-life<br>(T1/2)    | ~40 hours | Healthy Japanese Subjects |

Table 3: Pharmacokinetic Parameters of Nemiralisib in Humans[3][4]

# Clinical Trials in Chronic Obstructive Pulmonary Disease (COPD)

Several clinical trials evaluated the safety and efficacy of nemiralisib in patients with COPD.

This study assessed the safety, pharmacokinetics, and dose-response of inhaled nemiralisib in patients with moderate-to-severe stable COPD.



#### Key Findings:

- Nemiralisib was generally well-tolerated. The most common adverse events were cough and headache.[3]
- At a dose of 1000 μg, nemiralisib led to a reduction in sputum levels of the inflammatory cytokines IL-8 and IL-6 by 32% and 29%, respectively, compared to placebo.[3]

This large, randomized, double-blind, placebo-controlled study aimed to find the optimal dose of nemiralisib for patients experiencing a moderate to severe acute exacerbation of COPD.

| Dose Group          | Change from Baseline in<br>Post-Bronchodilator FEV1 at<br>Week 12 (Liters) | Annualized Rate of<br>Moderate/Severe Re-<br>exacerbations |
|---------------------|----------------------------------------------------------------------------|------------------------------------------------------------|
| Placebo             | -                                                                          | 0.31                                                       |
| Nemiralisib 12.5 μg | No significant difference                                                  | 0.20                                                       |
| Nemiralisib 50 μg   | No significant difference                                                  | 0.36                                                       |
| Nemiralisib 100 μg  | No significant difference                                                  | 0.28                                                       |
| Nemiralisib 250 μg  | No significant difference                                                  | 0.28                                                       |
| Nemiralisib 500 μg  | No significant difference                                                  | 0.31                                                       |
| Nemiralisib 750 μg  | -0.004 (95% CrI: -0.051 to 0.042)                                          | 0.33                                                       |

Table 4: Efficacy Results from the Phase IIb Study in Acute COPD Exacerbations (NCT03345407)[1][5]

- Primary Endpoint: The study did not meet its primary endpoint of change from baseline in post-bronchodilator FEV1 at week 12. There was no significant difference between any of the nemiralisib dose groups and placebo.[5]
- Secondary Endpoints: There were also no significant differences in the rate of reexacerbations or other secondary endpoints.[5]



- Safety: The most common adverse event was post-inhalation cough, which appeared to be dose-related.[5]
- Study Design: A Phase IIb, randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.
- Participants: Approximately 1,250 patients with a diagnosis of an acute moderate or severe exacerbation of COPD.
- Intervention: Patients were randomized to receive once-daily inhaled nemiralisib (at various doses) or placebo for 12 weeks, in addition to standard of care.
- Primary Outcome: Change from baseline in post-bronchodilator forced expiratory volume in 1 second (FEV1) at week 12.
- Key Secondary Outcomes: Rate of subsequent moderate or severe COPD exacerbations.

### **Clinical Trial in Activated PI3K Delta Syndrome (APDS)**

Nemiralisib was also investigated in an open-label trial for the treatment of APDS, a rare primary immunodeficiency caused by gain-of-function mutations in the gene encoding the p110 $\delta$  catalytic subunit of PI3K.

This study evaluated the safety, systemic exposure, and biomarker profiles of inhaled nemiralisib in a small number of patients with APDS.

- Key Findings:
  - Nemiralisib had an acceptable safety and tolerability profile, with cough being the most common adverse event.
  - There was no convincing evidence of target engagement in the lungs, as measured by changes in PIP3 levels in induced sputum.
  - No meaningful changes in downstream inflammatory markers in the lungs or blood were observed.



 The study concluded that the data did not support the hypothesis that inhaled nemiralisib would be beneficial for patients with APDS.

## Summary of Development History and Discontinuation

The development of **nemiralisib succinate** followed a logical trajectory, beginning with a strong biological rationale for targeting PI3K $\delta$  in inflammatory respiratory diseases. The compound demonstrated promising potency and selectivity in preclinical studies, with efficacy in a relevant animal model of allergic airway inflammation. Early clinical studies in stable COPD patients also showed evidence of target engagement through the reduction of inflammatory cytokines in the sputum.

However, the subsequent large-scale Phase IIb clinical trial in patients with acute exacerbations of COPD (NCT03345407) failed to demonstrate any clinical benefit in terms of lung function or reduction in re-exacerbations.[5] Similarly, the trial in patients with APDS (NCT02593539) did not show evidence of target engagement or downstream pharmacological effects in the lungs.

Based on these disappointing efficacy results, GlaxoSmithKline discontinued the development of nemiralisib for COPD and APDS. The last update for the NCT03345407 trial was in July 2021.

### Conclusion

**Nemiralisib succinate** is a well-characterized, potent, and selective PI3Kδ inhibitor that underwent a comprehensive preclinical and clinical development program. While the scientific rationale for its development was sound, and the compound displayed favorable characteristics in early studies, it ultimately failed to translate this into meaningful clinical efficacy in late-stage trials for COPD and APDS. The story of nemiralisib's development highlights the challenges of translating promising preclinical findings into clinically effective therapies, particularly in complex and heterogeneous diseases like COPD. The detailed data and methodologies presented in this guide provide a valuable case study for researchers and professionals in the field of drug development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Allergen-induced airway remodeling in brown norway rats: structural and metabolic changes in glycosaminoglycans PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization and biomarker identification in the Brown Norway model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 4. murigenics.com [murigenics.com]
- 5. Protocol for assessing immune-target cell interactions using a single-cell cytotoxicity assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Nemiralisib Succinate: A Technical Guide to its Discovery and Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580044#nemiralisib-succinate-discovery-and-development-history]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com